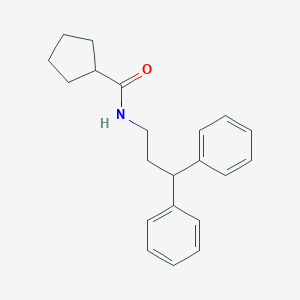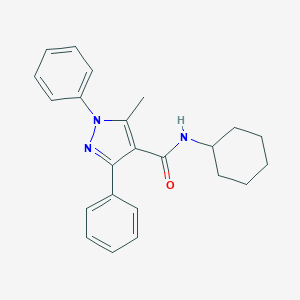![molecular formula C21H26N2O4S B258775 3-[(cycloheptylamino)sulfonyl]-4-methoxy-N-phenylbenzamide](/img/structure/B258775.png)
3-[(cycloheptylamino)sulfonyl]-4-methoxy-N-phenylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(cycloheptylamino)sulfonyl]-4-methoxy-N-phenylbenzamide, also known as CHS-828, is a small molecule compound that has been extensively studied for its potential therapeutic applications in cancer treatment. This compound has shown promising results in preclinical studies and is currently undergoing clinical trials.
Mecanismo De Acción
The mechanism of action of 3-[(cycloheptylamino)sulfonyl]-4-methoxy-N-phenylbenzamide is not fully understood, but it is believed to involve the inhibition of heat shock protein 90 (HSP90). HSP90 is a chaperone protein that is involved in the folding and stabilization of many oncogenic proteins. Inhibition of HSP90 leads to the destabilization and degradation of these proteins, resulting in apoptosis and inhibition of tumor growth.
Biochemical and Physiological Effects:
3-[(cycloheptylamino)sulfonyl]-4-methoxy-N-phenylbenzamide has been shown to have a variety of biochemical and physiological effects. In preclinical studies, it has been shown to induce apoptosis, inhibit tumor growth, and enhance the efficacy of chemotherapy drugs. 3-[(cycloheptylamino)sulfonyl]-4-methoxy-N-phenylbenzamide has also been shown to have anti-inflammatory properties and has potential applications in the treatment of autoimmune diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of 3-[(cycloheptylamino)sulfonyl]-4-methoxy-N-phenylbenzamide is its potential therapeutic applications in cancer treatment. It has been shown to be effective in preclinical studies and is currently undergoing clinical trials. However, one of the limitations of 3-[(cycloheptylamino)sulfonyl]-4-methoxy-N-phenylbenzamide is its complex synthesis method, which requires careful attention to detail and purification steps to obtain a pure product.
Direcciones Futuras
There are several future directions for the study of 3-[(cycloheptylamino)sulfonyl]-4-methoxy-N-phenylbenzamide. One direction is to further investigate its mechanism of action and identify other potential targets for this compound. Another direction is to study the potential applications of 3-[(cycloheptylamino)sulfonyl]-4-methoxy-N-phenylbenzamide in the treatment of autoimmune diseases. Additionally, further clinical trials are needed to determine the safety and efficacy of 3-[(cycloheptylamino)sulfonyl]-4-methoxy-N-phenylbenzamide in humans.
Métodos De Síntesis
The synthesis of 3-[(cycloheptylamino)sulfonyl]-4-methoxy-N-phenylbenzamide involves the reaction of 4-methoxybenzoic acid with thionyl chloride to form 4-methoxybenzoyl chloride. This intermediate is then reacted with N-phenylcycloheptanamine to form 3-[(cycloheptylamino)sulfonyl]-4-methoxy-N-phenylbenzamide. The synthesis of 3-[(cycloheptylamino)sulfonyl]-4-methoxy-N-phenylbenzamide is a multistep process that requires careful attention to detail and purification steps to obtain a pure product.
Aplicaciones Científicas De Investigación
3-[(cycloheptylamino)sulfonyl]-4-methoxy-N-phenylbenzamide has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to induce apoptosis, inhibit tumor growth, and enhance the efficacy of chemotherapy drugs in preclinical studies. 3-[(cycloheptylamino)sulfonyl]-4-methoxy-N-phenylbenzamide has also been shown to have anti-inflammatory properties and has potential applications in the treatment of autoimmune diseases.
Propiedades
Nombre del producto |
3-[(cycloheptylamino)sulfonyl]-4-methoxy-N-phenylbenzamide |
|---|---|
Fórmula molecular |
C21H26N2O4S |
Peso molecular |
402.5 g/mol |
Nombre IUPAC |
3-(cycloheptylsulfamoyl)-4-methoxy-N-phenylbenzamide |
InChI |
InChI=1S/C21H26N2O4S/c1-27-19-14-13-16(21(24)22-17-9-7-4-8-10-17)15-20(19)28(25,26)23-18-11-5-2-3-6-12-18/h4,7-10,13-15,18,23H,2-3,5-6,11-12H2,1H3,(H,22,24) |
Clave InChI |
QDGXPBRQMVYFQM-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=CC=CC=C2)S(=O)(=O)NC3CCCCCC3 |
SMILES canónico |
COC1=C(C=C(C=C1)C(=O)NC2=CC=CC=C2)S(=O)(=O)NC3CCCCCC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![ethyl 5-(4-bromophenyl)-7-(trifluoromethyl)-1,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B258696.png)
![[3-chloro-5-(4-methylphenyl)-7-(trifluoromethyl)-1,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-2-yl]-pyrrolidin-1-ylmethanone](/img/structure/B258698.png)
![N-butyl-3-chloro-5-thiophen-2-yl-7-(trifluoromethyl)-1,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B258700.png)
![N-isopropyl-5-[(2-naphthyloxy)methyl]-2-furamide](/img/structure/B258701.png)
![2-[(2-Methyl-1-piperidinyl)carbonyl]cyclohexanecarboxylic acid](/img/structure/B258702.png)
![Isopropyl 4-cyano-5-[(cyclopropylcarbonyl)amino]-3-methyl-2-thiophenecarboxylate](/img/structure/B258703.png)

![4-[3-(6-fluoro-2-methyl-3,4-dihydro-1(2H)-quinolinyl)-3-oxo-1-propenyl]phenyl methyl ether](/img/structure/B258707.png)
![1-{[1-(2-chlorobenzoyl)-1H-pyrazol-3-yl]carbonyl}piperidine](/img/structure/B258713.png)
![Isopropyl 5-[(diethylamino)carbonyl]-4-methyl-2-[(5-methyl-2-furoyl)amino]-3-thiophenecarboxylate](/img/structure/B258715.png)
![Propan-2-yl 4-carbamoyl-5-{[(3,4-dichlorophenyl)carbonyl]amino}-3-methylthiophene-2-carboxylate](/img/structure/B258717.png)
